8-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one
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Overview
Description
8-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the 8th position and a methyl group at the 3rd position on the isoquinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one typically involves the bromination of 3-methyl-1,2-dihydroisoquinolin-1-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions and yield optimization .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups replacing the bromine atom or modifications to the isoquinoline ring .
Scientific Research Applications
8-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the isoquinoline ring play crucial roles in its binding affinity and activity . The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one: Similar structure but with the bromine atom at the 5th position.
7-Bromo-3,4-dihydroisoquinolin-1-one: Similar structure but with the bromine atom at the 7th position and a different degree of saturation in the isoquinoline ring.
Uniqueness
8-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity . The presence of the bromine atom at the 8th position and the methyl group at the 3rd position provides distinct properties compared to other isoquinoline derivatives .
Properties
IUPAC Name |
8-bromo-3-methyl-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-5-7-3-2-4-8(11)9(7)10(13)12-6/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZYODAXWHQLGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)Br)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1597963-23-9 |
Source
|
Record name | 8-bromo-3-methyl-1,2-dihydroisoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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